tert-Butyl 3-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate
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Overview
Description
The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrroles are typically synthesized via the Paal-Knorr Pyrrole Synthesis . The tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, pyrroles can be synthesized through various methods, including the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Chemical Reactions Analysis
Pyrroles can undergo a variety of reactions, including N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride . The tert-butyl group can also undergo reactions, such as non-directed catalytic hydroxylation of sterically congested primary C−H bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the pyrrole ring and the tert-butyl group. For example, tert-butyl alcohol, a related compound, is a colorless solid that is miscible with water, ethanol, and diethyl ether .Scientific Research Applications
Medicinal Chemistry: Antimalarial and Antidepressant Agents
The introduction of a tert-butyl group into heterocyclic compounds like [1,2,4]triazino[5,6-b]indoles has been shown to enhance their biological activity. These compounds have reported potent antimalarial and antidepressant activities. The tert-butyl group increases lipophilicity, which is crucial for passage through cell walls, making it a valuable modification in medicinal chemistry .
Organic Electronics: Liquid Crystal Display Alignment Layers
In the field of organic electronics, tert-butyl-substituted cyclohexyl-containing polyimide alignment layers have been developed for potential applications in twisted-nematic thin-film transistor-driven liquid crystal displays (TFT-LCDs). These layers demonstrate high pretilt angles and good alignment ability, which are essential for the performance and quality of LCD screens .
Polymer Chemistry: Ring-Expansion Polymerization
The tert-butyl group plays a role in the ring-expansion reversible addition-fragmentation chain transfer (RE-RAFT) polymerization process. This method yields polymers with a bimodal size exclusion chromatography trace, indicating the formation of polymers with varied molecular weights, which could be useful in creating materials with specific properties .
Synthetic Organic Chemistry: Hydroxylation of C−H Bonds
A novel approach in synthetic organic chemistry involves the non-directed catalytic hydroxylation of sterically congested primary C−H bonds in tert-butyl groups. This method allows for late-stage functionalization of complex molecules, providing a strategic advantage in the synthesis of pharmaceuticals and other densely functionalized organic compounds .
Food Chemistry: Antioxidant Analysis
Tert-butyl hydroquinone (TBHQ) is a synthetic antioxidant used in food preservation. Electrochemical strategies have been developed for the determination of TBHQ in food samples, highlighting the importance of the tert-butyl group in food chemistry for ensuring food safety and stability .
Chemical Synthesis: Protecting Group for Carboxylic Acids
In chemical synthesis, the tert-butyl ester group is widely employed as a protecting group for carboxylic acids. Its stability against various nucleophiles and reducing agents, along with convenient deprotection under acidic conditions, makes it a valuable tool in the synthesis of complex organic molecules, particularly amino acids .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for this compound would likely depend on its specific applications. For instance, in the field of lithium-ion batteries, there is ongoing research into the use of organic electrode materials due to their high power density, simple and easy availability of raw materials, and environmental friendliness .
properties
IUPAC Name |
tert-butyl 3-oxo-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-10(14)8-5-4-6-9(8)13/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCXFHAYSWYBDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)C2C1CCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate | |
CAS RN |
2243507-85-7 |
Source
|
Record name | tert-butyl 3-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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